Cas no 1795189-73-9 (N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide)

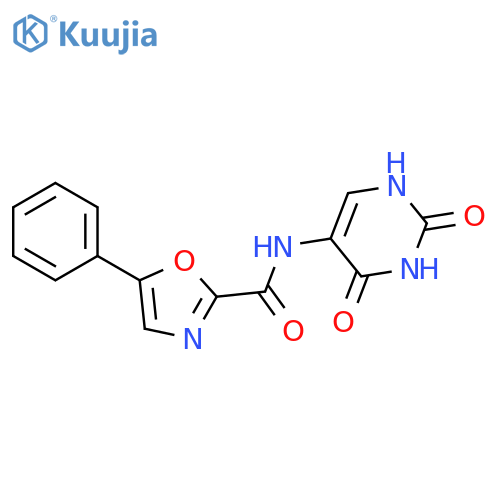

1795189-73-9 structure

商品名:N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

CAS番号:1795189-73-9

MF:C14H10N4O4

メガワット:298.25360250473

CID:6289918

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

- N-(2,4-dioxo-1H-pyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

-

- インチ: 1S/C14H10N4O4/c19-11-9(6-16-14(21)18-11)17-12(20)13-15-7-10(22-13)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H2,16,18,19,21)

- InChIKey: QQLLFDNEVMQSMQ-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=CC=C2)=CN=C1C(NC1=CNC(=O)NC1=O)=O

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2434-1236-30mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-10mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-20μmol |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-1mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-3mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-10μmol |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-2μmol |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-100mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-5μmol |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2434-1236-4mg |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

1795189-73-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1795189-73-9 (N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量